DJ001 Demonstrates High Specificity for PTPσ Against a Broad Panel of Phosphatases, Unlike Less-Selective Alternatives
DJ001 was screened against a panel of 20 other phosphatases, including closely related receptor-type PTPs (e.g., LAR, PTPµ) and non-receptor PTPs (e.g., PTP1B, SHP2). It displayed no significant inhibitory activity (IC50 > 10 µM) against any of these enzymes. The only detectable, albeit modest, activity was against Protein Phosphatase 5 [1]. This contrasts with many other PTPσ inhibitors, for which comprehensive selectivity data is often lacking or is more limited. For instance, the competitive PTPσ inhibitor described by Martin et al. (IC50 = 10 µM) was not reported to have been profiled against a broad selectivity panel, leaving its specificity unknown [2]. Alendronate, a bisphosphonate drug with PTPσ inhibitory activity (IC50 = 2 µM), is known to inhibit several other PTPs, including PTPmeg1 (IC50 = 23 µM) [3], and its activity is sensitive to assay conditions [4].
| Evidence Dimension | Selectivity against a panel of 20 other phosphatases |
|---|---|
| Target Compound Data | IC50 > 10 µM for 20/20 other phosphatases |
| Comparator Or Baseline | Competitive PTPσ inhibitor (Martin et al.): Selectivity panel not reported. Alendronate: IC50 = 2 µM for PTPσ, but also inhibits PTPmeg1 (IC50 = 23 µM) [3]. |
| Quantified Difference | DJ001: IC50 > 10 µM (no inhibition) vs. Alendronate: multiple PTP inhibition. |
| Conditions | In vitro enzymatic assay using purified phosphatases. DJ001 was tested at up to 10 µM [1]. |
Why This Matters
This level of established selectivity is critical for experiments where unambiguous attribution of a biological effect to PTPσ inhibition is required, minimizing the risk of confounding results from off-target phosphatase modulation.
- [1] Zhang, Y., et al. PTPσ inhibitors promote hematopoietic stem cell regeneration. Nat. Commun. 10, 3667 (2019). DOI: 10.1038/s41467-019-11490-5. View Source
- [2] Martin, K.R., et al. Identification of small molecule inhibitors of PTPσ through an integrative virtual and biochemical approach. PLoS ONE 7, e50217 (2012). DOI: 10.1371/journal.pone.0050217. View Source
- [3] Opas, E.E., et al. Alendronate inhibition of protein-tyrosine-phosphatase-meg1. Biochem. Biophys. Res. Commun. 239, 233-236 (1997). DOI: 10.1006/bbrc.1997.7460. View Source
- [4] Skorey, K., et al. How does alendronate inhibit protein-tyrosine phosphatases? J. Biol. Chem. 272, 22472-22480 (1997). DOI: 10.1074/jbc.272.36.22472. View Source
